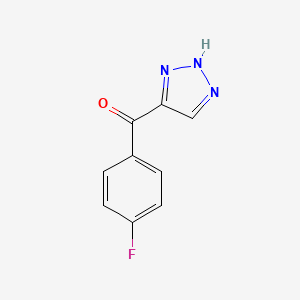

4-(4-fluorobenzoyl)-1H-1,2,3-triazole

Vue d'ensemble

Description

4-(4-Fluorobenzoyl)-1H-1,2,3-triazole is an organic compound that features a triazole ring substituted with a 4-fluorobenzoyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-1H-1,2,3-triazole typically involves the reaction of 4-fluorobenzoyl chloride with 1H-1,2,3-triazole under suitable conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Suzuki–Miyaura Cross-Coupling

4-Substituted triazoles undergo palladium-catalyzed cross-coupling with arylboronic acids to introduce diverse substituents:

-

Reaction Conditions :

N-Alkylation and Arylation

The triazole N1-position can be functionalized via alkylation or arylation:

-

Alkylation :

Reaction with alkyl halides (e.g., benzyl bromide) in the presence of bases like KCO yields N1-substituted derivatives .

Example :

Yield : 86–95% . -

Arylation :

Ullmann-type coupling with aryl iodides using CuI catalysis introduces aryl groups at N1 .

Electrophilic Substitution

The electron-deficient triazole ring facilitates electrophilic substitution at C5:

-

Nitration :

Nitration with HNO/HSO introduces nitro groups at C5, confirmed by NMR (δ 145–150 ppm for C-NO) . -

Halogenation :

Bromination (Br/FeBr) or iodination (NIS) occurs regioselectively at C5 .

Challenges and Selectivity

Applications De Recherche Scientifique

Anticancer Activity

Fluorinated triazoles, including 4-(4-fluorobenzoyl)-1H-1,2,3-triazole, have shown significant potential as anticancer agents. Research indicates that fluorination enhances the pharmacological properties of triazoles. For instance, a study demonstrated that fluorinated triazole conjugates exhibited superior activity compared to their non-fluorinated counterparts against various cancer cell lines (PC-3, MDA-MB-231, and ACHN) .

Table 1: Anticancer Activity of Fluorinated Triazoles

| Compound | Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| Fluorinated Triazole A | PC-3 | 49% | |

| Fluorinated Triazole B | MDA-MB-231 | 45% | |

| Fluorinated Triazole C | ACHN | 50% |

Antiviral and Antibacterial Properties

The compound has also been investigated for its antiviral and antibacterial activities. Fluorinated triazoles have been reported to inhibit the growth of various pathogens effectively. For example, certain derivatives have shown promising results against HIV strains and bacterial infections .

Table 2: Antiviral and Antibacterial Efficacy

Agrochemical Applications

The incorporation of triazoles in agrochemicals has been significant due to their fungicidal properties. Compounds like this compound can enhance crop protection against fungal diseases. Studies have shown that these compounds can be effective as fungicides with low toxicity to plants and animals .

Table 3: Fungicidal Activity of Triazoles

Material Science Applications

In material science, fluorinated triazoles are being explored for their unique thermal and chemical stability. They are used in the development of polymers and coatings that require high durability and resistance to degradation. The presence of fluorine in the structure contributes to enhanced hydrophobicity and stability .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized a series of fluorinated triazoles and evaluated their anticancer properties against multiple cell lines. The results indicated that specific substitutions at the C(4) position significantly improved cytotoxicity compared to non-fluorinated analogs .

Case Study 2: Agrochemical Efficacy

Another investigation focused on the application of triazole derivatives as fungicides in agricultural settings. The study reported that a novel fluorinated triazole exhibited remarkable efficacy against common fungal pathogens while maintaining a favorable safety profile for crops .

Mécanisme D'action

The mechanism of action of 4-(4-fluorobenzoyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluorobenzoyl chloride: A precursor in the synthesis of 4-(4-fluorobenzoyl)-1H-1,2,3-triazole.

4-Fluorobenzoic acid: Another related compound with similar chemical properties

Uniqueness

This compound is unique due to the presence of both the triazole ring and the fluorobenzoyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Activité Biologique

4-(4-Fluorobenzoyl)-1H-1,2,3-triazole is a compound belonging to the triazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, interactions with various biological targets, and its potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring substituted with a 4-fluorobenzoyl group. The presence of the fluorine atom enhances the compound's lipophilicity and potentially its biological activity.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:

- Cell Lines Tested :

- HCT116 (colon cancer)

- MOLT-4 (leukemia)

- K-562 (chronic myeloid leukemia)

In vitro studies reported an IC50 value of approximately 0.43 µM for certain triazole derivatives against HCT116 cells, indicating strong growth inhibition compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects is multifaceted:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating the mitochondrial pathway. This was evidenced by changes in the expression levels of key proteins involved in apoptosis regulation .

- Inhibition of Cell Migration : Studies using Transwell assays indicated that treatment with triazole compounds significantly reduced the migration of cancer cells, suggesting potential applications in metastasis prevention .

Interaction with Enzymes

Triazoles are known to interact with various enzymes that play crucial roles in drug metabolism and disease progression. For example:

- Cytochrome P450 Inhibition : Compounds containing similar structures have been evaluated for their effects on CYP450 isozymes. The presence of the fluorobenzoyl group appears to modulate enzyme activity, potentially affecting drug metabolism and efficacy .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is highly dependent on their structural features. SAR studies indicate that modifications to the triazole ring or substituents can significantly impact potency:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | 4-Fluorobenzoyl | 0.43 | Anticancer |

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole | Thiocyanate | <10 | Antileukemic |

This table summarizes some findings related to the potency and activity of various triazole derivatives .

Case Studies

Several case studies highlight the effectiveness of triazoles in clinical settings:

- Study on HCT116 Cells : A derivative similar to this compound demonstrated an IC50 value of 5.19 µM , showcasing significant selectivity against multidrug-resistant cancer cells while sparing normal cells from toxicity .

- Leukemia Cell Lines : The antiproliferative activity against leukemia cell lines showed comparable efficacy to established treatments like doxorubicin, supporting further investigation into clinical applications .

Propriétés

IUPAC Name |

(4-fluorophenyl)-(2H-triazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)9(14)8-5-11-13-12-8/h1-5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUKDMANPBWYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NNN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001244437 | |

| Record name | (4-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001244437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416447-75-0 | |

| Record name | (4-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416447-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001244437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.